N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864975-73-5
VCID: VC4187461
InChI: InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3
SMILES: COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Molecular Formula: C15H12ClN3O4S2
Molecular Weight: 397.85

N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

CAS No.: 864975-73-5

Cat. No.: VC4187461

Molecular Formula: C15H12ClN3O4S2

Molecular Weight: 397.85

* For research use only. Not for human or veterinary use.

N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide - 864975-73-5

Specification

CAS No. 864975-73-5
Molecular Formula C15H12ClN3O4S2
Molecular Weight 397.85
IUPAC Name N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Standard InChI InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3
Standard InChI Key YTMQFBQWDUVJBQ-ICFOKQHNSA-N
SMILES COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]

Introduction

N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a nitrothiophene moiety, and a carboxamide group, which contribute to its chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural features and potential applications as a pharmaceutical intermediate.

Synthesis Methods

The synthesis of N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves several key steps, including the formation of the benzothiazole and nitrothiophene moieties and their subsequent coupling. The synthesis often requires controlled reaction conditions, such as temperature and pH, to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

While specific biological activities of N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide are not detailed in the available literature, compounds with similar structures often exhibit potential as pharmaceutical intermediates due to their heterocyclic nature and functional groups. These compounds can interact with biological targets such as enzymes or receptors, which may lead to therapeutic applications.

Research Findings and Future Directions

Research on similar heterocyclic compounds suggests that they can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide, further studies are needed to explore its specific biological activities and potential therapeutic applications. This could involve in vitro and in vivo testing to evaluate its efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator